4-Methylthiophen-2-amine
Overview
Description
4-Methylthiophen-2-amine is a heterocyclic organic compound with the molecular formula C5H7NS. It is a derivative of thiophene, which is a five-membered ring containing a sulfur atom. The compound is characterized by the presence of an amine group at the second position and a methyl group at the fourth position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophen-2-amine can be achieved through several methods. One common approach involves the nitration of 4-methylthiophene followed by reduction to yield the amine derivative. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 4-methylthiophene using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as copper or nickel to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and reduce the formation of by-products. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
4-Methylthiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their pharmacological properties. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry: In material science, the compound is used in the development of organic semiconductors and other advanced materials. .
Mechanism of Action
The mechanism of action of 4-Methylthiophen-2-amine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary based on the derivative and its intended use .
Comparison with Similar Compounds
4-Methylthiophen-2-amine can be compared with other thiophene derivatives, such as:
Thiophene: The parent compound, which lacks the methyl and amine groups.
2-Aminothiophene: Similar to this compound but without the methyl group.
4-Methylthiophene: Lacks the amine group but has the methyl group at the same position.
The presence of both the methyl and amine groups in this compound imparts unique reactivity and properties, making it distinct from its analogs.
Properties
IUPAC Name |
4-methylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-5(6)7-3-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCUWLXJWHXCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481535 | |
Record name | 4-Methyl-thiophen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-82-2 | |
Record name | 4-Methyl-thiophen-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.